Pyrrolo[2,3-d]pyrimidine derivative 33
Description
Properties
Molecular Formula |
C25H25ClN6O2 |
|---|---|
Molecular Weight |
477.0 g/mol |
IUPAC Name |
N-[3-[5-chloro-2-(3-morpholin-4-ylanilino)-7,7a-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4-yl]phenyl]prop-2-enamide |
InChI |
InChI=1S/C25H25ClN6O2/c1-2-21(33)28-17-6-3-5-16(13-17)23-22-20(26)15-27-24(22)31-25(30-23)29-18-7-4-8-19(14-18)32-9-11-34-12-10-32/h2-8,13-15,24,27H,1,9-12H2,(H,28,33)(H2,29,30,31) |
InChI Key |
HZEPKJAESLPAAS-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC1=CC=CC(=C1)C2=C3C(NC=C3Cl)N=C(N2)NC4=CC(=CC=C4)N5CCOCC5 |
Origin of Product |
United States |
Preparation Methods
Chlorination of Pyrrolo[2,3-d]Pyrimidine Diol Intermediates
The foundational step in synthesizing pyrrolo[2,3-d]pyrimidine derivatives involves the chlorination of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol. A patented method demonstrates that treating this diol with phosphorus oxychloride (POCl₃) in aromatic solvents (e.g., toluene) at 25°C, followed by gradual addition of diisopropylethylamine (DIPEA) , achieves 52% yield of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. Critical parameters include:
-
POCl₃ equivalents : 3.0 equivalents relative to diol.
-
Base stoichiometry : 2.0 equivalents of DIPEA.
-
Temperature gradient : Initial reaction at 25°C, followed by heating to 75°C and final reflux at 105°C for 16 hours.
This method addresses historical challenges of low yields (26.5–41%) reported in earlier literature by optimizing reagent ratios and thermal profiles.
Solvent-Dependent Crystallization Techniques
Patent EP3560932A1 highlights the role of mixed solvents in purifying intermediates. For example, recrystallizing 7H-pyrrolo[2,3-d]pyrimidine derivatives using toluene-heptane or 2-propanol-heptane systems improves purity to >99% by eliminating polar impurities. Key data:
| Solvent System | Purity (%) | Yield (%) |
|---|---|---|
| Toluene-Heptane | 99.2 | 87.3 |
| 2-Propanol-Heptane | 98.7 | 82.1 |
These solvent combinations facilitate rapid precipitation while minimizing side reactions during isolation.
Multicomponent One-Pot Synthesis
A scalable route involves one-pot three-component reactions using arylglyoxals , 6-amino-1,3-dimethyluracil , and barbituric acid derivatives catalyzed by tetrabutylammonium bromide (TBAB) . This method achieves yields of 85–92% for polysubstituted pyrrolo[2,3-d]pyrimidines at 50°C in ethanol. Advantages include:
-
Short reaction times (2–4 hours vs. 24 hours for traditional methods).
-
No column chromatography required due to high regioselectivity.
Detailed Methodologies for Derivative 33
Stepwise Functionalization of the Pyrrolo[2,3-d]Pyrimidine Core
Derivative 33’s synthesis likely follows a modular approach:
-
Core chlorination : As described in Section 1.1, generating 2,4-dichloro intermediates.
-
Nucleophilic substitution : Coupling with (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)methylamine under basic conditions (e.g., K₂CO₃ in DMF at 80°C).
-
Deprotection : Sequential removal of benzyl and tosyl groups via hydrogenolysis (H₂, Pd/C, 50 psi).
Critical data for the coupling step:
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 80 | 68 |
| NaH | THF | 60 | 52 |
Enantioselective Hydrogenation
Chiral resolution of piperidine intermediates is achieved using bis(1,5-cyclooctadiene)rhodium(I) triflate and (R)-(-)-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethyl di-t-butylphosphine under hydrogen (50–200 psi). This step enriches enantiomeric excess (ee) to 70–85%.
Optimization Strategies for Improved Yield and Purity
Activating Group Strategies
Introducing tosyl or benzyl groups at the pyrrolo[2,3-d]pyrimidine 7-position accelerates nucleophilic substitution by enhancing leaving-group ability. This modification increases coupling yields from 41% to 68%.
Solvent and Catalyst Screening
For TBAB-catalyzed one-pot reactions, ethanol outperforms acetonitrile or DMF due to better solubility of arylglyoxals. Catalyst loading optimization reveals:
| TBAB (mol%) | Yield (%) |
|---|---|
| 5 | 92 |
| 10 | 89 |
Higher catalyst concentrations promote side reactions, reducing yield.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Purity Assessment
HPLC methods using C18 columns (ACN/H₂O gradient) achieve baseline separation of derivative 33 from regioisomers (Rt = 12.7 min vs. 14.2 min for byproducts).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Complexity |
|---|---|---|---|---|
| Chlorination-Coupling | 68 | 99.2 | High | Moderate |
| One-Pot Multicomponent | 92 | 98.5 | Medium | Low |
| Enantioselective H₂ | 70 | 97.8 | Low | High |
The one-pot method offers superior yield and simplicity but requires stringent solvent control. Chlorination-coupling remains preferred for large-scale synthesis due to established infrastructure.
Chemical Reactions Analysis
Types of Reactions
Pyrrolo[2,3-d]pyrimidine derivatives undergo various chemical reactions, including:
Oxidation: Using reagents like NaClO2 and TEMPO.
Reduction: Often involves hydrogenation reactions.
Substitution: Commonly involves halogenation and amination reactions.
Common Reagents and Conditions
Oxidation: NaClO2, TEMPO, NaClO, and sodium phosphate buffer.
Substitution: CuCl, NaI, K2CO3, and cyclopentylamine.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Pyrrolo[2,3-d]pyrimidine derivative 33 has been extensively studied for its potential in various scientific fields:
Mechanism of Action
The mechanism of action of pyrrolo[2,3-d]pyrimidine derivative 33 involves its interaction with multiple molecular targets. It has been shown to inhibit signal transduction pathways that affect cell proliferation, migration, and angiogenesis . The compound can induce cell cycle arrest and apoptosis by upregulating pro-apoptotic proteins such as caspase-3 and Bax, while downregulating anti-apoptotic proteins like Bcl-2 .
Comparison with Similar Compounds
Substituent-Dependent Activity
The biological activity of pyrrolo[2,3-d]pyrimidines is highly sensitive to substituent modifications:
- Anticancer Activity : Derivatives with 3,4-dimethoxybenzene substituents at position 5 (e.g., compounds 4b, 11b) exhibit stronger anticancer activity than those with 4-bromobenzene groups (e.g., 4a, 11a) .
- EGFR Inhibition : Trisubstituted derivatives (compounds 100–105) with aryl/alkyl groups at positions 2, 5, and 6 show moderate EGFR inhibition (IC50 5.31–159.8 µM). For example, compound 101 (IC50 5.31 µM) outperforms derivative 100 (IC50 20 µM) due to optimized substituent positioning .
- JAK1 Inhibition: Hydrazinyl-containing derivatives demonstrate potent JAK1 inhibition (nanomolar IC50 values) and selectivity for rheumatoid arthritis treatment .
Table 1: Substituent Effects on Pyrrolo[2,3-d]pyrimidine Activity
Regioisomeric Differences
Pyrrolo[3,2-d]pyrimidines (regioisomers of pyrrolo[2,3-d]pyrimidines) often exhibit distinct pharmacological profiles:
- Antitubulin Activity : Pyrrolo[3,2-d]pyrimidines show superior potency as microtubule-depolymerizing agents compared to pyrrolo[2,3-d]pyrimidines, with submicromolar activity against tumor cell lines .
- Toxicity : The maximum tolerated dose (MTD) of pyrrolo[2,3-d]pyrimidine LY231514 (5 mg/kg, Phase II) is lower than pyrrolo[3,2-d]pyrimidine compound 7 (10 mg/kg), indicating regioisomer-dependent toxicity .
Table 2: Regioisomer Comparison
Key Research Findings and Implications
Substituent Optimization : Position-specific modifications (e.g., halogenation at C4/C6 or aryl groups at C5) enhance target affinity and reduce off-target toxicity .
Regioisomer Impact : Pyrrolo[3,2-d]pyrimidines generally exhibit higher antitubulin activity but variable toxicity compared to pyrrolo[2,3-d]pyrimidines .
Synthetic Advancements : Modern methods (e.g., Cu catalysis, β-cyclodextrin) improve scalability and sustainability for derivative 33 and analogs .
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for pyrrolo[2,3-d]pyrimidine derivatives, such as compound 33?
- Methodological Answer : Two primary synthetic approaches are widely used:
- Pyrrole-first strategy : Construct the pyrrole ring followed by pyrimidine ring formation via cyclization reactions (e.g., using urea derivatives or formamides) .
- Pyrimidine-first strategy : Build the pyrimidine ring and introduce substituents for subsequent pyrrole ring closure. For example, cyclocondensation of 6-aminouracil with oxalyl chloride yields pyrrolo[2,3-d]pyrimidine scaffolds .
- One-pot multicomponent reactions : Efficiently synthesize polysubstituted derivatives using arylglyoxals, aminouracils, and barbituric acids in ethanol with TBAB catalyst, achieving high yields (~85%) .
Q. How is receptor binding affinity and selectivity for compound 33 experimentally determined?
- Methodological Answer : Radioligand binding assays using rat brain A1-adenosine receptors (A1AR) and A2aAR subtypes are standard.
- Procedure : Incubate derivatives with <sup>3</sup>H-labeled antagonists (e.g., DPCPX for A1AR) and measure competitive displacement. Compound 33 (Ki = 2.8 nM) showed >2000-fold selectivity for A1AR over A2aAR .
- Data Interpretation : Lower Ki values indicate higher affinity. Stereoselectivity (e.g., 96-fold for R-enantiomers) is assessed by comparing enantiomeric pairs .
Q. What structural features enhance A1-adenosine receptor selectivity in pyrrolo[2,3-d]pyrimidines?
- Methodological Answer : Key SAR insights include:
- N4-substitution : 2-Phenyl-7-deazaadenines with N4-substituents (e.g., phenylethyl groups) improve A1AR affinity (Ki = 6.7 nM) and selectivity (>4000-fold) .
- Chlorophenyl substituents : 3-Chlorophenyl at position 2 increases water solubility (368 µM) while maintaining A1AR affinity .
- Stereochemistry : R-enantiomers exhibit higher potency than S-enantiomers (e.g., 64-fold difference for compound 4a) .
Advanced Research Questions
Q. How can conflicting IC50/Ki values across enzyme inhibition studies be resolved?
- Methodological Answer : Address discrepancies by:
- Assay standardization : Use in situ GARFTase assays with KB cells for consistency (e.g., IC50 = 1.2 nM for compound 2d) .
- Control normalization : Include reference inhibitors (e.g., PMX) to calibrate activity .
- Statistical rigor : Report mean ± SEM from ≥3 independent experiments to reduce variability .
Q. What experimental methods evaluate substituent effects on folate receptor (FR) targeting?
- Methodological Answer :
- Cellular uptake assays : Compare fluorinated 6-substituted derivatives in FRα-overexpressing vs. RFC-dependent cells. Fluorine at position 6 enhances FRα-mediated uptake (e.g., 5-fold increase vs. non-fluorinated analogues) .
- Competitive inhibition : Use excess folic acid to confirm FR-specific transport .
- Molecular docking : Model interactions between substituents and FRα binding pockets to rationalize activity .
Q. How do scaffold modifications (e.g., thieno vs. pyrrolo[2,3-d]pyrimidine) impact enzyme inhibition?
- Methodological Answer :
- Isosteric replacement : Replace pyrrole NH with sulfur to create thieno[2,3-d]pyrimidine. Compare inhibitory activity against DHFR/TS:
- Pyrrolo derivatives (e.g., compound 1) rely on NH for H-bonding (IC50 = 10 nM).
- Thieno analogues (e.g., compound 4) lose activity (IC50 > 1000 nM), confirming NH’s critical role .
- Crystallography : Resolve enzyme-ligand structures to map interactions (e.g., TS-pyrrolo complex vs. TS-thieno) .
Q. What strategies optimize physicochemical properties (e.g., solubility) without compromising bioactivity?
- Methodological Answer :
- Hydrophilic substituents : Introduce methyl groups (e.g., 5,6-dimethyl in compound 4a) to improve water solubility (368 µM) while retaining A1AR affinity .
- LogP adjustments : Balance lipophilicity (e.g., logP = 2.5–3.5) using substituents like 3-chlorophenyl to enhance blood-brain barrier penetration .
- Prodrug approaches : Synthesize phosphate esters of low-solubility derivatives for in vivo studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
